Nvp-aam077

NMDA receptor pharmacology subunit selectivity GluN2A antagonist

Choose NVP-AAM077 (PEAQX) for unambiguous GluN2A‑preferring antagonism. This quinoxaline‑based competitive antagonist delivers a 110‑fold IC50 selectivity window (GluN2A 270 nM vs. GluN2B 29.6 µM), enabling clean subunit‑specific readouts in LTP, spreading depression, and antidepressant paradigms. The tetrasodium hydrate salt ensures aqueous solubility, and the published 1.60 Å crystal structure (PDB 5U8C) supports rational experimental design. Trust the compound with documented in vivo dosing (MES ED50 23 mg/kg) and ≥98% purity for reproducible results.

Molecular Formula C17H17BrN3O5P
Molecular Weight 454.2 g/mol
Cat. No. B8193263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNvp-aam077
Molecular FormulaC17H17BrN3O5P
Molecular Weight454.2 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)(O)O
InChIInChI=1S/C17H17BrN3O5P/c1-9(10-5-7-11(18)8-6-10)19-17(27(24,25)26)12-3-2-4-13-14(12)21-16(23)15(22)20-13/h2-9,17,19H,1H3,(H,20,22)(H,21,23)(H2,24,25,26)
InChIKeyXXZGNAZRWCBSBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NVP-AAM077 (PEAQX): A GluN2A-Preferring NMDA Receptor Antagonist for Subtype-Selective CNS Research


NVP-AAM077 (also known as PEAQX) is a synthetic organic compound that functions as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, preferentially targeting receptors containing the GluN2A (formerly NR2A) subunit [1]. As a quinoxaline-based molecule, it competitively binds to the glutamate recognition site of the GluN2A subunit, stabilizing the ligand-binding domain in an open-cleft conformation to prevent channel activation and subsequent calcium influx [2]. The compound is commonly supplied as the tetrasodium hydrate salt to enhance aqueous solubility for in vitro and in vivo applications [3].

Why NVP-AAM077 Cannot Be Replaced by Generic NMDA Antagonists: The Criticality of Subunit Selectivity


Generic NMDA receptor antagonists (e.g., MK-801, ketamine) block all NMDA receptor subtypes non-selectively, leading to significant psychotomimetic side effects, sedation, and neurotoxicity that limit their therapeutic utility and complicate experimental interpretation [1]. Even among other subunit-selective antagonists, critical pharmacological differences exist: GluN2B-selective antagonists (e.g., Ro 25-6981, CP-101,606) exhibit fundamentally different effects on neurotransmitter efflux and synaptic plasticity compared to GluN2A-preferring agents [2]. Furthermore, newer GluN2A-selective compounds like JNJ-78911118 show divergent potency and selectivity profiles that render them non-interchangeable with NVP-AAM077 in established experimental paradigms [3]. The specific selectivity window, pharmacokinetic properties, and validated in vivo dosing regimens of NVP-AAM077 make it irreplaceable for studies requiring consistent, reproducible GluN2A-preferring antagonism with established literature precedent.

NVP-AAM077 (PEAQX) Quantitative Differentiation: Head-to-Head Evidence for Scientific Procurement


GluN2A vs. GluN2B Selectivity: IC50 Comparison in Recombinant Human NMDA Receptors

NVP-AAM077 exhibits a pronounced preference for human NMDA receptors containing the GluN1/GluN2A subunit combination over those containing GluN1/GluN2B. In Xenopus laevis oocytes expressing recombinant human receptors, the IC50 for inhibition of GluN1/GluN2A-mediated currents is 270 nM, compared to 29,600 nM (29.6 µM) for GluN1/GluN2B-mediated currents [1]. This represents a 110-fold selectivity margin for the GluN2A-containing receptor under these assay conditions. However, more detailed kinetic analyses using radioligand binding in mammalian cell lines reveal that the true affinity difference (Ki) is approximately 5-fold (Ki = 15.4 nM for GluN1/GluN2A vs. 78.1 nM for GluN1/GluN2B), indicating that the functional selectivity observed in oocyte assays reflects both binding affinity and the competitive nature of antagonism in the context of physiological glutamate concentrations [2].

NMDA receptor pharmacology subunit selectivity GluN2A antagonist recombinant receptor assays

Superior Anti-Spreading Depression Potency: NVP-AAM077 vs. Non-Selective Antagonist MK-801

In an in vitro chick retina model of spreading depression (SD), NVP-AAM077 demonstrates markedly superior potency compared to the non-selective NMDA receptor antagonist MK-801. NVP-AAM077 suppressed high K+-induced SD at nanomolar concentrations, proving approximately 30 times more effective than MK-801 [1]. In contrast, the GluN2B-preferring antagonist Ro 25-6981 produced only moderate SD inhibition at sub-micromolar concentrations, while CP-101,606 (GluN2B-preferring) and UBP141 (GluN2C/2D-preferring) had no effect [1].

spreading depression migraine stroke retinal electrophysiology GluN2A

In Vivo Anticonvulsant Efficacy: Maximal Electroshock (MES) Seizure Model

NVP-AAM077 exhibits significant anticonvulsant activity in the mouse maximal electroshock (MES) seizure model, a standard preclinical screen for antiseizure efficacy. Systemic administration of NVP-AAM077 inhibits MES-induced seizures with an ED50 value of 23 mg/kg [1]. This in vivo efficacy, combined with the compound's oral bioavailability, distinguishes NVP-AAM077 from many other competitive NMDA antagonists that often exhibit poor blood-brain barrier penetration or lack in vivo anticonvulsant activity at tolerable doses. In comparison, the non-selective NMDA antagonist MK-801, while potent in MES models, produces significant motor impairment and psychotomimetic effects at anticonvulsant doses, limiting its utility as a comparator tool [2].

anticonvulsant seizure maximal electroshock in vivo pharmacology ED50

Structural Basis for Selectivity: Crystal Structure of GluN1/GluN2A Ligand-Binding Domain with NVP-AAM077

The X-ray crystal structure of the GluN1/GluN2A ligand-binding domain in complex with glycine and NVP-AAM077 has been solved at 1.60 Å resolution, revealing a novel mode of antagonist binding [1]. NVP-AAM077 binds to the GluN2A subunit's glutamate-binding cleft, with its unique combination of a dioxoquinoxalinyl ring, bromophenyl group, and phosphono group stabilizing the ligand-binding domain in an 'open-cleft' conformation [1]. This structural stabilization prevents domain closure required for channel gating. The high-resolution structure (R-Value Free: 0.204; R-Value Work: 0.189) provides atomic-level insights into the molecular determinants of GluN2A selectivity [1].

crystallography NMDA receptor structure ligand-binding domain competitive antagonist GluN2A

Divergent Neurochemical and Behavioral Profile vs. GluN2B Antagonist Ro 25-6981

Direct comparative studies reveal that NVP-AAM077 and the GluN2B-selective antagonist Ro 25-6981 produce fundamentally different neurochemical and behavioral outcomes. In the rat forced swim test, NVP-AAM077 significantly reduced immobility time 30 minutes and 24 hours after administration, indicating rapid and sustained antidepressant-like effects [1]. Microdialysis studies showed that NVP-AAM077 increased the efflux of both serotonin and glutamate in the medial prefrontal cortex, whereas Ro 25-6981 did not alter any of the measured biochemical or behavioral parameters [2]. Additionally, NVP-AAM077 did not induce stereotypic behaviors, distinguishing its behavioral profile from non-selective antagonists like MK-801 [2].

antidepressant serotonin glutamate microdialysis forced swim test GluN2A

Optimal Research and Industrial Applications for NVP-AAM077 (PEAQX) Based on Validated Evidence


Pharmacological Dissection of GluN2A-Containing NMDA Receptor Contributions to Synaptic Plasticity and Learning

Employ NVP-AAM077 at concentrations between 100 nM and 1 µM in electrophysiological recordings (e.g., hippocampal slice preparations, cultured neurons) to selectively block GluN1/GluN2A-mediated synaptic currents while sparing GluN2B-containing receptor function. This concentration window is defined by the compound's 110-fold IC50 difference between GluN2A and GluN2B in recombinant systems [1]. Use in conjunction with GluN2B-selective antagonists (e.g., Ro 25-6981) to establish subunit-specific contributions to long-term potentiation (LTP), long-term depression (LTD), and spatial learning tasks. The high-resolution crystal structure (1.60 Å) provides a molecular framework for interpreting structure-activity relationships and designing mutant receptor studies [2].

In Vivo Modeling of Spreading Depression and Migraine Pathophysiology

Utilize NVP-AAM077 in in vivo or ex vivo models of spreading depression (SD) to investigate the role of GluN2A-containing NMDA receptors in migraine aura and stroke-associated depolarization. The compound's demonstrated ~30-fold greater potency than MK-801 in suppressing SD propagation in the chick retina model [3] supports its use as a highly sensitive probe for SD mechanisms. Administer systemically (IP or oral) at doses informed by the MES ED50 of 23 mg/kg [1] to achieve central GluN2A receptor occupancy. Validate target engagement using microdialysis or ex vivo receptor occupancy assays.

Preclinical Screening of Rapid-Acting Antidepressant Mechanisms Involving GluN2A-Preferring Antagonism

Deploy NVP-AAM077 in rodent models of depression (e.g., forced swim test, chronic mild stress) to investigate the rapid and sustained antidepressant-like effects associated with GluN2A-preferring NMDA receptor antagonism. The compound reduces immobility in the forced swim test at 30 minutes and 24 hours post-administration, without inducing stereotypies [4]. Combine with in vivo microdialysis in the medial prefrontal cortex to correlate behavioral outcomes with changes in serotonin and glutamate efflux [4]. Use as a comparator to dissect the subunit-specific contributions underlying the antidepressant actions of non-selective agents like ketamine.

Structure-Guided Drug Discovery for GluN2A-Selective Therapeutics

Leverage the published X-ray crystal structure of the GluN1/GluN2A ligand-binding domain in complex with NVP-AAM077 (PDB ID: 5U8C) for computational chemistry and structure-based drug design campaigns [2]. The atomic coordinates (1.60 Å resolution) enable molecular docking studies, pharmacophore modeling, and in silico screening to identify novel GluN2A-selective chemotypes. The structure also provides a reference for understanding the molecular basis of selectivity between GluN2A and GluN2B subunits, informing the rational optimization of next-generation GluN2A antagonists.

Quote Request

Request a Quote for Nvp-aam077

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.